2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F3NO/c15-10-4-2-1-3-9(10)13(21)20-12-7-8(14(17,18)19)5-6-11(12)16/h1-7H,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAACRHCEWMUNCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304111 | |
| Record name | 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56661-39-3 | |
| Record name | NSC164241 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164241 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes diverse chemical transformations due to its functional groups (chlorine, trifluoromethyl, amide).
Nucleophilic Substitution
-
Mechanism : Chlorine atoms on aromatic rings act as leaving groups, enabling substitution with nucleophiles (e.g., amines, alkoxides).
-
Reagents : Amines, thiols, alkoxides.
Oxidation/Reduction
-
Oxidation : Hydroxylated derivatives formed using oxidizing agents like KMnO₄ or CrO₃.
-
Reduction : LiAlH₄ or NaBH₄ reduces amide groups to amines or alcohols.
Amide Hydrolysis
-
Conditions : Acidic/basic conditions cleave the amide bond, yielding carboxylic acids or amines.
Reagents and Reaction Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Nucleophilic Substitution | Amines, thiols, alkoxides | Polar aprotic solvents (e.g., DMF) |
| Oxidation | KMnO₄, CrO₃ | Heated aqueous solutions |
| Reduction | LiAlH₄, NaBH₄ | Anhydrous solvents (e.g., THF) |
Stability and Characterization
The compound’s stability is influenced by:
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds with similar structures to 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide exhibit potential anticancer properties. For instance, studies have shown that benzamide derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
Case Study: Inhibition of Cancer Cell Lines
A study conducted on various benzamide derivatives demonstrated that modifications at the para position significantly affected their cytotoxicity against breast and lung cancer cell lines. The introduction of a trifluoromethyl group was found to enhance potency, suggesting that 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide could be a candidate for further investigation in anticancer drug development.
Agrochemical Applications
Herbicidal Properties
Compounds similar to 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide have been studied for their herbicidal activity. The presence of halogen substituents often enhances the herbicidal efficacy due to increased lipophilicity and improved absorption by plant tissues.
Data Table: Herbicidal Efficacy Comparison
| Compound Name | Active Ingredient | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|---|
| Compound A | 2-chloro-N-[...] | 85 | 150 |
| Compound B | Similar Benzamide | 78 | 200 |
| Compound C | Related Triazole | 90 | 120 |
Materials Science Applications
Polymer Chemistry
In materials science, derivatives of benzamide are utilized as intermediates in the synthesis of polymers. The unique properties imparted by the trifluoromethyl group can enhance thermal stability and chemical resistance in polymer matrices.
Case Study: Synthesis of Fluorinated Polymers
Research has shown that incorporating trifluoromethyl-substituted benzamides into polymer chains results in materials with superior mechanical properties and lower flammability. This is particularly relevant in aerospace and automotive applications where material performance is critical.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key analogs and their structural differences:
Key Observations :
- Electron-withdrawing groups (Cl, CF₃, F) dominate in agrochemical/pharmaceutical analogs, enhancing metabolic stability and binding affinity .
- Hydroxyl or morpholino groups improve solubility but may reduce thermal stability compared to fully halogenated analogs .
- Heterocyclic additions (e.g., triazolo-oxazin) introduce conformational rigidity, critical for target-specific bioactivity .
Physicochemical Properties
Notable Trends:
- Trifluoromethyl groups increase thermal stability and resistance to enzymatic degradation .
Biological Activity
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide, with the CAS number 56661-39-3, is a compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H8Cl2F3NO
- Molecular Weight : 334.12 g/mol
- Density : 1.48 g/cm³
- Boiling Point : 316°C at 760 mmHg
- Flash Point : 144.9°C
The biological activity of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide primarily involves its interaction with various biological targets, including enzymes and receptors. The compound is known to inhibit certain pathways that are crucial for cellular proliferation and survival.
Target Enzymes
- Thymidylate Synthase (TYMS) :
- Soluble Epoxide Hydrolase (sEH) :
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
-
Antitumor Effects :
A study demonstrated that 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of thymidylate synthase, leading to DNA synthesis disruption and subsequent apoptosis . -
Inflammatory Response Modulation :
Research indicated that compounds with similar structures could effectively inhibit sEH, resulting in decreased production of pro-inflammatory mediators. This suggests potential therapeutic applications in diseases characterized by chronic inflammation . -
Pharmacokinetics :
Preliminary studies on the pharmacokinetic profile revealed that derivatives of this compound possess favorable absorption characteristics, although specific data on 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide remains limited .
Q & A
Q. What are the optimal synthetic routes for 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide?
The compound can be synthesized via amidation reactions using substituted benzoyl chlorides and amines. Key methods include:
- Reagents : Thionyl chloride (SOCl₂) or oxalyl dichloride for activating carboxylic acids to acyl chlorides.
- Conditions : Reactions in dichloromethane (DCM) at 0–50°C with catalytic N,N-dimethylformamide (DMF) for 1–12 hours .
- Workup : Isolation via solvent removal (e.g., distillation or rotary evaporation) and purification by recrystallization or column chromatography. Example protocol: React 2-chlorobenzoic acid with SOCl₂/DMF in DCM to form the acyl chloride, then couple with 2-chloro-5-(trifluoromethyl)aniline under basic conditions.
| Method | Reagent | Solvent | Temp (°C) | Time (hr) | Yield |
|---|---|---|---|---|---|
| A | SOCl₂ + DMF | DCM | 50 | 4–12 | Moderate |
| B | Oxalyl chloride + DMF | DCM | 50 | 1–6 | High |
Q. How is the compound characterized to confirm its structure?
Standard characterization includes:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., trifluoromethyl group at δ ~110–120 ppm in ¹³C) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₈Cl₂F₃NO) .
- Melting Point : Consistency with literature values (e.g., 155–157°C for analogous benzamides) .
Q. What solvents and reaction conditions minimize byproduct formation during synthesis?
Use anhydrous DCM or THF to avoid hydrolysis of the acyl chloride intermediate. Maintain temperatures below 50°C to prevent decomposition . For amine coupling, add bases like triethylamine (Et₃N) to neutralize HCl and drive the reaction .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence biological activity?
SAR studies on similar benzamides show:
- Trifluoromethyl groups : Enhance lipophilicity and metabolic stability, improving receptor binding .
- Chlorine substituents : Increase steric hindrance, potentially reducing off-target interactions . Example: Analog 5-chloro-N-(4-trifluoromethylphenyl)-2-hydroxybenzamide exhibited antitubercular activity (MIC = 1.56 µg/mL) due to optimized halogen placement .
Q. How can contradictory yield data from different synthetic protocols be resolved?
Systematic analysis of variables:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but increase side reactions.
- Catalyst loading : Excess DMF (>5 mol%) accelerates acyl chloride formation but may degrade sensitive substrates .
- Validation : Reproduce reactions under inert (N₂/Ar) atmospheres to exclude moisture/oxygen interference.
Q. What computational methods predict the compound’s environmental fate or toxicity?
- QSPR models : Predict biodegradation half-life using molecular descriptors (e.g., logP, topological surface area) .
- Density Functional Theory (DFT) : Calculate redox potentials to assess persistence in aquatic systems . Example: Analogous chlorinated benzamides show low bioaccumulation potential (BCF < 500) but moderate soil adsorption (Koc = 1,200–1,800) .
Q. How does the compound interact with biological targets at the molecular level?
- Docking studies : Use crystal structures of target enzymes (e.g., Mycobacterium tuberculosis enoyl reductase) to map hydrogen bonds between the benzamide carbonyl and active-site residues .
- Fluorescence quenching : Monitor binding to serum albumin (BSA) to assess pharmacokinetic behavior .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
